N-(2,2-dichloroethenyl)benzenecarbothioamide
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Overview
Description
N-(2,2-dichloroethenyl)benzenecarbothioamide is a chemical compound with the molecular formula C9H7Cl2NS. It is known for its unique structure, which includes a benzenecarbothioamide group attached to a 2,2-dichloroethenyl moiety. This compound has various applications in scientific research and industry due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dichloroethenyl)benzenecarbothioamide typically involves the reaction of benzenecarbothioamide with 2,2-dichloroethene under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is then purified using techniques such as distillation or crystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dichloroethenyl)benzenecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The chlorine atoms in the 2,2-dichloroethenyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
N-(2,2-dichloroethenyl)benzenecarbothioamide has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(2,2-dichloroethenyl)benzenecarbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to changes in their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2,2-dichloroethenyl)benzenecarbothioamide include:
Benzenecarbothioamide: Lacks the 2,2-dichloroethenyl group and has different chemical properties.
N-(2-chloroethenyl)benzenecarbothioamide: Contains only one chlorine atom in the ethenyl group.
N-(2,2-dichloroethenyl)benzamide: Has a benzamide group instead of a benzenecarbothioamide group.
Uniqueness
This compound is unique due to the presence of both the benzenecarbothioamide and 2,2-dichloroethenyl groups. This combination imparts distinctive chemical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C9H7Cl2NS |
---|---|
Molecular Weight |
232.13 g/mol |
IUPAC Name |
N-(2,2-dichloroethenyl)benzenecarbothioamide |
InChI |
InChI=1S/C9H7Cl2NS/c10-8(11)6-12-9(13)7-4-2-1-3-5-7/h1-6H,(H,12,13) |
InChI Key |
GRWOACPYUMOVPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=S)NC=C(Cl)Cl |
Origin of Product |
United States |
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